

Physical and chemical properties of 7-Bromo-5-chloroquinolin-8-ol

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Compound of Interest

Compound Name: 7-Bromo-5-chloroquinolin-8-ol

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An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of **7-Bromo-5-chloroquinolin-8-ol** (also known as 7-bromo-5-chloro-8-hydroxyquinoline). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Core Properties and Data

7-Bromo-5-chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a class of compounds known for their versatile chemical and biological activities.^[1] Its structure, featuring both bromine and chlorine substituents on the quinoline ring, imparts unique properties relevant to medicinal chemistry and analytical applications.

Physical Properties

The physical characteristics of **7-Bromo-5-chloroquinolin-8-ol** are summarized below. The compound typically appears as a solid, ranging from white or pale yellow to reddish-yellow powder.^{[2][3]}

Property	Value	Unit	Citations
Molecular Formula	C ₉ H ₅ BrClNO	-	[2]
Molecular Weight	258.50	g/mol	[2][4]
Melting Point	176 - 182	°C	[2]
Boiling Point (Predicted)	358.4 ± 37.0	°C	[2]
Density (Predicted)	1.803 ± 0.06	g/cm ³	[2]
Appearance	Solid; White to off-white, Pale yellow to reddish-yellow	-	[2][3]
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO)	-	[2]
Storage Temperature	Room Temperature; Sealed in dry conditions	-	[2]

Chemical and Thermodynamic Properties

The chemical properties highlight the compound's reactivity and behavior in various systems. Its ability to act as a chelating agent is a key feature.[1][3] Thermodynamic data provides insight into its stability and energy characteristics.[4]

Property	Value	Unit	Citations
pKa (Predicted)	2.23 ± 0.30	-	[2]
LogP (Octanol/Water Partition Coefficient)	3.356	-	[4]
Log ₁₀ WS (Water Solubility)	-4.44	mol/L	[4]
Standard Solid Enthalpy of Combustion (ΔCH°solid)	-4130.20 ± 1.70	kJ/mol	[4]
Enthalpy of Formation (Gas, ΔfH°gas)	-14.50 ± 2.20	kJ/mol	[4]
Solid Phase Enthalpy of Formation (ΔfH°solid)	-127.70 ± 2.10	kJ/mol	[4]
Enthalpy of Sublimation (ΔsubH°)	113.20 ± 0.80	kJ/mol	[4]
Flash Point	170.6 ± 26.5	°C	[2]

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of **7-Bromo-5-chloroquinolin-8-ol**.

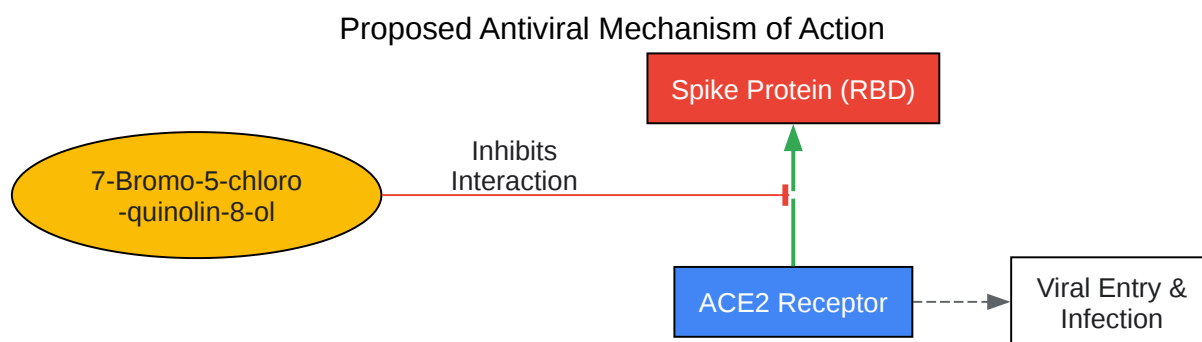
- FTIR and FT-Raman: The Fourier Transform Infrared (FTIR) and FT-Raman spectra of the compound have been measured, allowing for a complete vibrational assignment and analysis of its fundamental modes.[5]
- NMR Spectroscopy: Both ¹H and ¹³C NMR spectral data are available for structural elucidation.[3][6]

- Mass Spectrometry (MS): LC-MS/MS methods have been developed, identifying a key transition for the protonated molecule $[M+H]^+$ at m/z 257.919 \rightarrow m/z 151.005.[7][8]

Biological Activity and Mechanism of Action

7-Bromo-5-chloroquinolin-8-ol exhibits a broad range of biological activities, primarily attributed to its ability to chelate metal ions essential for various cellular processes.[1][9]

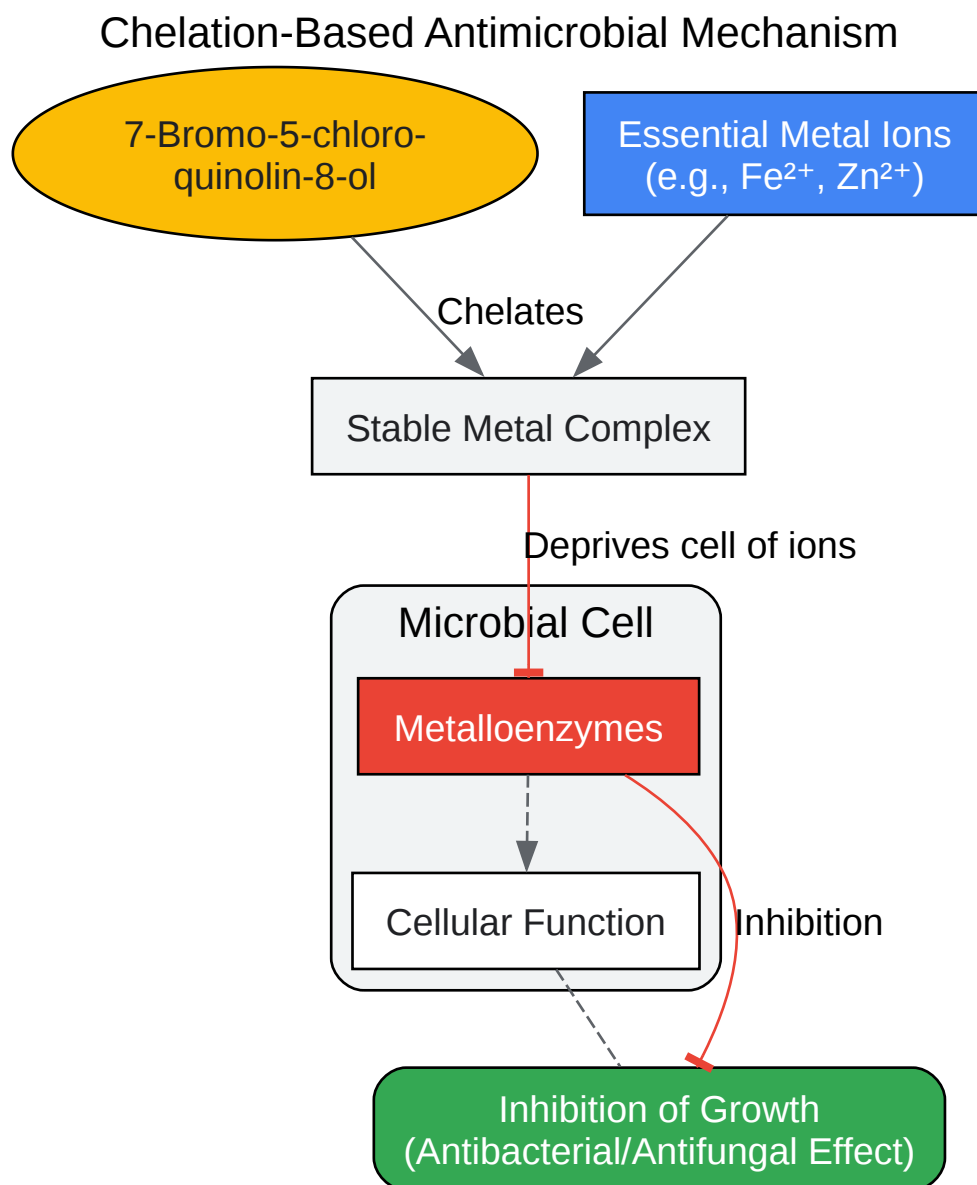
- Antimicrobial and Antifungal Activity: The compound is effective against various bacteria and fungi.[3] The mechanism is believed to involve the chelation of metal ions like iron, which deprives microbes of essential nutrients and disrupts enzymatic functions.[9] For fungi, it may also cause damage to the cell wall and cytoplasmic membrane.[10]
- Antituberculosis Activity: Halogenated 8-hydroxyquinolines have shown promise as antituberculosis agents.[9][11] **7-Bromo-5-chloroquinolin-8-ol** was identified as a potent inhibitor of two Methionine Aminopeptidase (MetAP) enzymes in *Mycobacterium tuberculosis*, which are crucial for post-translational modification of proteins.[8]
- Antiviral Properties: The compound has been investigated as a potential treatment for SARS-CoV-2. It has been shown to block the interaction between the viral Spike protein's receptor-binding domain (RBD) and the human ACE2 receptor, thereby impeding viral entry into host cells. It also inhibits the exopeptidase activity of ACE2.



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Proposed antiviral mechanism against SARS-CoV-2.

The ability of 8-hydroxyquinoline derivatives to chelate and redistribute metal ions like copper and zinc is a central theme in their biological activity, impacting processes from microbial growth to amyloid plaque formation in neurodegenerative diseases.[12][13]



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Logical flow of the metal chelation mechanism.

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of **7-Bromo-5-chloroquinolin-8-ol**, based on established procedures for similar compounds.

Synthesis Protocol: Electrophilic Bromination

A plausible route for the synthesis of **7-Bromo-5-chloroquinolin-8-ol** is the direct bromination of 5-chloroquinolin-8-ol. The hydroxyl group at position 8 is an activating, ortho-para directing group, facilitating electrophilic substitution at positions 5 and 7. Since position 5 is already occupied by a chloro group, the bromination is expected to occur regioselectively at position 7. [\[14\]](#)

Materials:

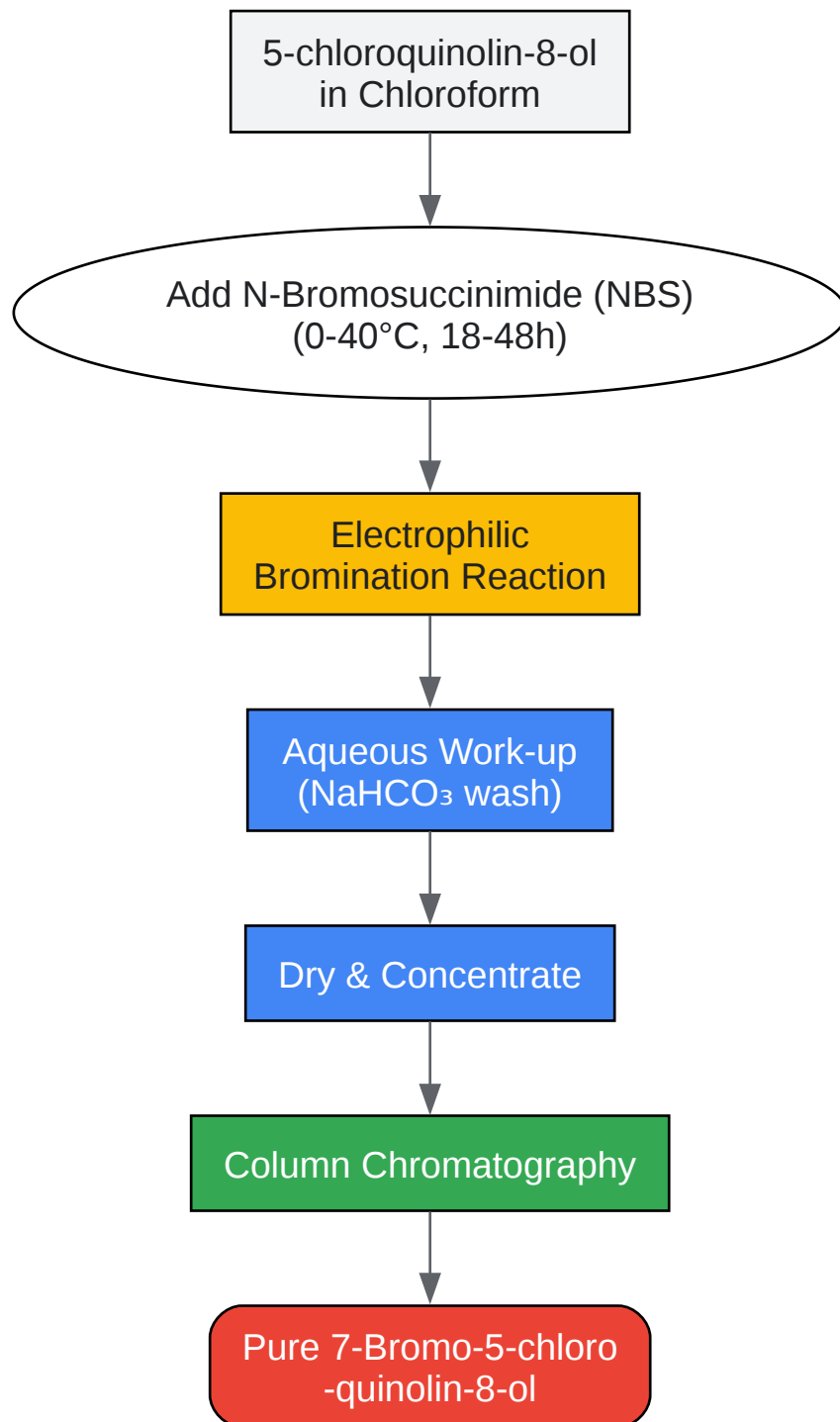
- 5-chloroquinolin-8-ol (starting material)
- N-Bromosuccinimide (NBS) or molecular bromine (Br₂)
- Chloroform (CHCl₃) or other suitable solvent
- Sodium bicarbonate (NaHCO₃) solution (5%)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate and hexane for chromatography

Procedure:

- **Dissolution:** Dissolve 5-chloroquinolin-8-ol (1 equivalent) in chloroform in a reaction vessel protected from light.
- **Bromination:** Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution at 0 °C. After the addition, allow the temperature to rise to 40 °C. [\[14\]](#)
- **Reaction:** Stir the mixture continuously for 18-48 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). [\[14\]](#)
- **Work-up:** Upon completion, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any acid, followed by water.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. [\[14\]](#)

- Purification: Purify the crude **7-Bromo-5-chloroquinolin-8-ol** by column chromatography (e.g., on alumina or silica gel) using a solvent system such as ethyl acetate/hexane to yield the final product.^[14]

Experimental Workflow: Synthesis



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Workflow for the synthesis of the target compound.

Analytical Protocol: LC-MS/MS Quantification

A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of **7-Bromo-5-chloroquinolin-8-ol** in biological matrices like rat plasma and urine.[\[7\]](#)[\[8\]](#)

Instrumentation & Conditions:

- Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[\[7\]](#)[\[8\]](#)
- Column: Waters XTerra MS C18 (3.5 μm , 125 \AA , 2.1 \times 50 mm).[\[7\]](#)[\[8\]](#)
- Mobile Phase: A gradient system of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[\[7\]](#)[\[8\]](#)
- Mass Spectrometer: 4000 QTRAP® or similar, using Multiple Reaction Monitoring (MRM) in positive ion mode.[\[7\]](#)[\[8\]](#)
- MRM Transitions:
 - Analyte (CLBQ14): $[\text{M}+\text{H}]^+$ m/z 257.919 \rightarrow m/z 151.005[\[7\]](#)[\[8\]](#)
 - Internal Standard (Clioquinol): $[\text{M}+\text{H}]^+$ m/z 305.783 \rightarrow m/z 178.917[\[7\]](#)[\[8\]](#)

Sample Preparation (Protein Precipitation):

- To a sample of plasma or urine, add an internal standard.
- Add acetonitrile to precipitate proteins.
- Vortex the mixture and then centrifuge to pellet the precipitate.
- Collect the supernatant for injection into the LC-MS/MS system.[\[8\]](#)

This method demonstrates good linearity (1-1000 ng/mL), high extraction recovery (>96%), and stability for pharmacokinetic studies.[\[7\]](#)[\[8\]](#)

Safety Information

When handling **7-Bromo-5-chloroquinolin-8-ol**, standard laboratory safety precautions should be taken. The compound may cause irritation to the eyes, skin, and respiratory tract.[2] It is recommended to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or fume hood. Avoid contact with strong oxidants and flammable materials.[2]

Conclusion


7-Bromo-5-chloroquinolin-8-ol is a versatile halogenated quinoline with significant potential in drug development and analytical chemistry. Its well-defined physical and chemical properties, combined with its broad-spectrum biological activity, make it a valuable scaffold for designing novel therapeutic agents, particularly in the areas of infectious diseases and virology. The established protocols for its synthesis and analysis provide a solid foundation for further research and development.

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